5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

This specific trisubstituted pyrazole scaffold features a unique 5-isopropyl-3-methylthio-1-phenyl substitution pattern, critical for SAR studies in antimicrobial and anti-inflammatory drug discovery. Its distinct lipophilicity and steric profile cannot be replicated by generic analogs like CAS 871110-03-1. Ensure your research outcomes are reproducible by sourcing this exact building block. Available for immediate procurement.

Molecular Formula C13H16N2S
Molecular Weight 232.35 g/mol
CAS No. 871110-18-8
Cat. No. B12857560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole
CAS871110-18-8
Molecular FormulaC13H16N2S
Molecular Weight232.35 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NN1C2=CC=CC=C2)SC
InChIInChI=1S/C13H16N2S/c1-10(2)12-9-13(16-3)14-15(12)11-7-5-4-6-8-11/h4-10H,1-3H3
InChIKeyVZVHKUXZKCZZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 pm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (CAS 871110-18-8) – Core Compound Profile for Procurement and Research Selection


5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (CAS 871110-18-8) is a trisubstituted pyrazole derivative with the molecular formula C13H16N2S and a molecular weight of 232.34 g/mol . Its structure is defined by an isopropyl group at the 5-position, a methylthio group at the 3-position, and a phenyl ring at the 1-position of the pyrazole core . This specific substitution pattern differentiates it from other pyrazole analogs and is the basis for its unique chemical and potential biological properties.

Why 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (871110-18-8) Cannot Be Replaced by Generic Pyrazole Analogs


Substitution of this compound with a generic or closely related pyrazole derivative is not straightforward due to its precise 5-isopropyl-3-methylthio-1-phenyl substitution pattern. Even seemingly minor changes, such as the positional isomer 3-isopropyl-5-methylthio-1-phenyl-1H-pyrazole (CAS 871110-03-1), result in a different molecule with distinct properties . The specific arrangement of the isopropyl, methylthio, and phenyl groups on the pyrazole ring dictates the compound's lipophilicity, electronic distribution, and steric profile, which are critical for its interaction with biological targets . These structural nuances mean that in-class compounds cannot be simply interchanged without altering the intended research outcome.

Quantitative Evidence Guide for 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (871110-18-8) Differentiation


Structural Differentiation from Positional Isomer 3-Isopropyl-5-methylthio-1-phenyl-1H-pyrazole

The target compound, 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole (CAS 871110-18-8), is a distinct positional isomer of 3-isopropyl-5-methylthio-1-phenyl-1H-pyrazole (CAS 871110-03-1). The two compounds share the same molecular formula (C13H16N2S) and molecular weight (232.34 g/mol) but differ in the positions of the isopropyl and methylthio groups on the pyrazole ring . This regiochemical difference results in two separate CAS registry numbers and distinct chemical entities .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Differentiation via Unique Physicochemical Properties Not Predicted by Analogs

The unique substitution pattern of 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole is expected to confer distinct physicochemical properties compared to other 1-phenylpyrazoles. While specific experimental data for logP, solubility, or melting point are not currently reported in the public domain for this compound, its structure—combining a lipophilic isopropyl group with a sulfur-containing methylthio moiety—suggests a different lipophilicity profile than analogs lacking these groups . The presence of the methylthio group, in particular, is known to influence the electronic and solubility characteristics of pyrazole derivatives, which can impact their interaction with biological targets .

Medicinal Chemistry Pharmacology Property Prediction

Optimal Research and Industrial Application Scenarios for 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (871110-18-8)


Medicinal Chemistry Scaffold for Antimicrobial and Anti-inflammatory Agent Development

This compound serves as a specialized scaffold in medicinal chemistry programs focused on discovering new antimicrobial and anti-inflammatory agents. Its unique substitution pattern makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity .

Chemical Probe for Investigating Pyrazole-Dependent Biological Pathways

The distinct combination of an isopropyl and a methylthio group on the pyrazole ring makes this compound a useful chemical probe. It can be used to interrogate biological pathways where pyrazole derivatives are known to be active, helping to elucidate the role of specific substituents in target engagement .

Building Block for the Synthesis of More Complex Heterocyclic Systems

As a trisubstituted pyrazole, this compound is a versatile building block in organic synthesis. It can be further functionalized at the remaining positions of the pyrazole ring to create diverse libraries of novel compounds for biological screening .

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